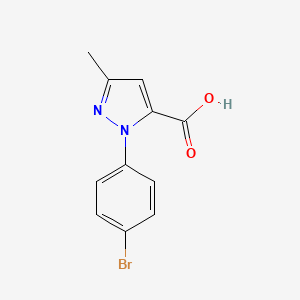

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

The compound “1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a methyl group (-CH3), and a phenyl ring with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, the carboxylic acid group, and the bromine atom . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation . The bromine atom on the phenyl ring can also be reactive and participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Specific Scientific Field

The research falls under the field of medicinal chemistry, specifically in the development of antimicrobial and antiproliferative agents .

Summary of the Application

The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

3. Methods of Application or Experimental Procedures The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their antimicrobial activity using the turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .

Summary of Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Antileishmanial and Antimalarial Applications

- Summary of the Application : Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- Summary of Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Extraction of Nonylphenol Polyethoxy Carboxylates

- Summary of the Application : 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

- Methods of Application or Experimental Procedures : The compound was used in the extraction process, but the specific method is not detailed in the source .

- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .

Cross-Coupling Reactions and Bioactive Compounds

- Summary of the Application : Borinic acids, which can be derived from bromophenyl compounds, have been used in cross-coupling reactions and as bioactive compounds .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .

Biological Activities on Rainbow Trout Alevins

- Summary of the Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .

Preparation of 4-Bromophenylacetic Acid

- Summary of the Application : 4-Bromophenylacetic acid, a derivative of phenylacetic acid, is prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

- Methods of Application or Experimental Procedures : The compound was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .

- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .

Synthesis of Borinic Acid Derivatives

- Summary of the Application : Borinic acids, which can be derived from bromophenyl compounds, have been used in cross-coupling reactions and as bioactive compounds .

- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .

- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFOYKSNILMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377781 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

618101-88-5 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)